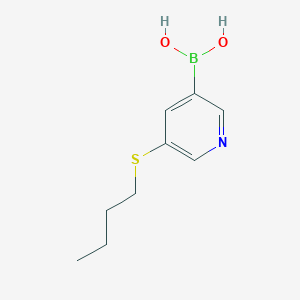

Ácido 5-(butiltio)piridina-3-borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

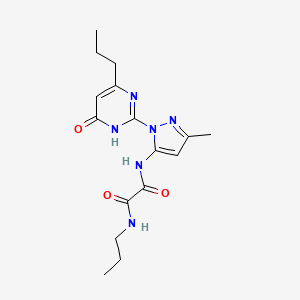

5-(Butylthio)pyridine-3-boronic acid is a chemical compound with the molecular formula C9H14BNO2S and a molecular weight of 211.09 .

Synthesis Analysis

The synthesis of boronic acids, such as 5-(Butylthio)pyridine-3-boronic acid, is often achieved through Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron reagent with an electrophilic organic group, facilitated by a palladium catalyst . The organoboron reagent is typically prepared using a variety of methods, with the choice of method tailored to the specific requirements of the Suzuki–Miyaura coupling .Molecular Structure Analysis

The InChI code for 5-(Butylthio)pyridine-3-boronic acid is 1S/C9H14BNO2S/c1-2-3-4-14-9-5-8(10(12)13)6-11-7-9/h5-7,12-13H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a common application of boronic acids, including 5-(Butylthio)pyridine-3-boronic acid . This reaction is widely used in organic chemistry due to its mild and functional group tolerant reaction conditions . The reaction involves the coupling of an organoboron reagent with an electrophilic organic group, facilitated by a palladium catalyst .Physical And Chemical Properties Analysis

5-(Butylthio)pyridine-3-boronic acid is a solid compound that is stored under refrigerated conditions . It has a molecular weight of 211.09 .Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki-Miyaura

El ácido 5-(butiltio)piridina-3-borónico se puede utilizar como reactivo en el acoplamiento de Suzuki-Miyaura . Esta es un tipo de reacción de acoplamiento cruzado, que se utiliza para formar enlaces carbono-carbono. Es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada .

Acoplamiento de Suzuki catalizado por paladio sin ligando

De forma similar al acoplamiento de Suzuki-Miyaura, este compuesto podría utilizarse potencialmente en reacciones de acoplamiento de Suzuki catalizadas por paladio sin ligando . Este tipo de reacción se suele llevar a cabo bajo irradiación de microondas .

Preparación de inhibidores de la proteasa del VIH-1

El compuesto podría utilizarse en la preparación de inhibidores de la proteasa del VIH-1 . Estos inhibidores son un tipo de fármaco antirretroviral que se utiliza para tratar el VIH/SIDA .

Desarrollo de potenciales terapéuticos contra el cáncer

El ácido 5-(butiltio)piridina-3-borónico podría utilizarse potencialmente en el desarrollo de terapéuticos contra el cáncer . Por ejemplo, podría utilizarse en la síntesis de inhibidores de la PDK1 y la proteína quinasa CK2 .

Acoplamiento regioselectivo de Suzuki-Miyaura

Este compuesto podría utilizarse en el acoplamiento regioselectivo de Suzuki-Miyaura . Esta es una variante del acoplamiento de Suzuki-Miyaura que permite el acoplamiento selectivo en posiciones específicas de la molécula .

Acoplado en tándem intramolecular aminocarbonilación y anulación catalizadas por paladio

El ácido 5-(butiltio)piridina-3-borónico podría utilizarse potencialmente en el acoplado en tándem intramolecular aminocarbonilación y anulación catalizadas por paladio . Esta es una reacción compleja que implica la formación de múltiples enlaces en un solo paso .

Mecanismo De Acción

Target of Action

The primary target of 5-(Butylthio)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, 5-(Butylthio)pyridine-3-boronic acid participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 5-(Butylthio)pyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound has a molecular weight of 21109 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 5-(Butylthio)pyridine-3-boronic acid is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis and pharmaceutical research .

Action Environment

The action of 5-(Butylthio)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy and stability of 5-(Butylthio)pyridine-3-boronic acid.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Direcciones Futuras

The Suzuki–Miyaura cross-coupling reaction, which utilizes boronic acids like 5-(Butylthio)pyridine-3-boronic acid, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . Future research may focus on developing new boron reagents and optimizing the conditions for the Suzuki–Miyaura coupling to improve its efficiency and applicability .

Propiedades

IUPAC Name |

(5-butylsulfanylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2S/c1-2-3-4-14-9-5-8(10(12)13)6-11-7-9/h5-7,12-13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWSXKMNPMQOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)SCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2463647.png)

![2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2463651.png)

![(2R,4S)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylic acid](/img/structure/B2463652.png)

![2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2463655.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2463658.png)

![ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2463659.png)

![N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2463663.png)